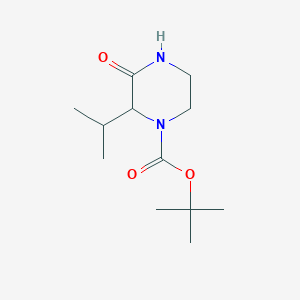
tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used as building blocks in the synthesis of various pharmaceuticals and organic compounds. This compound, in particular, is characterized by its unique structure, which includes an isopropyl group, an oxo group, and a tert-butyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and isopropylamine in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions
tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted piperazine derivatives.
科学的研究の応用
tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
- 3-Oxopiperazine-1-carboxylic acid benzyl ester
Uniqueness
tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its isopropyl group and tert-butyl ester group contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C12H22N2O3 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC名 |
tert-butyl 3-oxo-2-propan-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-8(2)9-10(15)13-6-7-14(9)11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,15) |
InChIキー |
SDRWUUREIQCDDC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1C(=O)NCCN1C(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
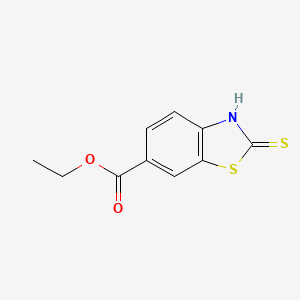
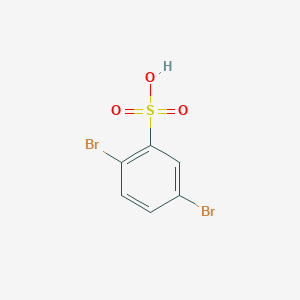
![2-[2-(5-Methyl-2-thienyl)ethoxy]ethanamine](/img/structure/B8542746.png)
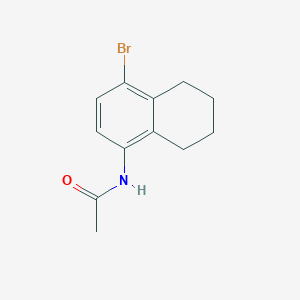
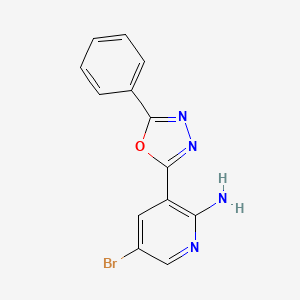
![tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate](/img/structure/B8542764.png)
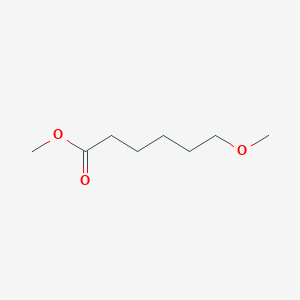
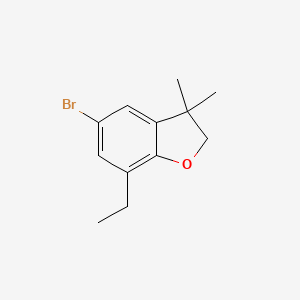
![5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one](/img/structure/B8542787.png)
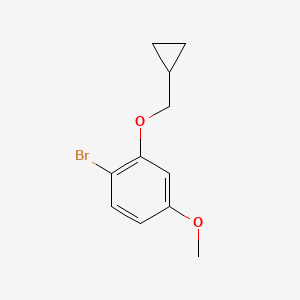
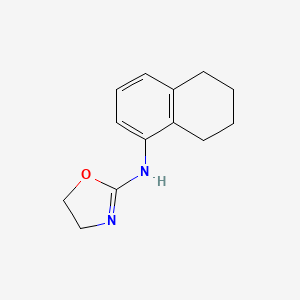

![L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-1-ethyl-](/img/structure/B8542825.png)
![1H-Indole-3-acetic acid, 1-[(6-chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-](/img/structure/B8542830.png)
